An In-depth Technical Guide to 4-Amino-2-chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Amino-2-chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-3-nitropyridine, bearing the CAS number 2789-25-5 , is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis.[1][2][3] Its trifunctionalized pyridine scaffold, featuring amino, chloro, and nitro groups, offers a unique combination of reactivity and structural features that are highly sought after in the design of complex, biologically active molecules.[2] This guide provides a comprehensive overview of 4-amino-2-chloro-3-nitropyridine, delving into its chemical and physical properties, synthesis and purification protocols, key applications in drug discovery with a focus on enzyme inhibition, and essential safety and handling information.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-amino-2-chloro-3-nitropyridine is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of 4-Amino-2-chloro-3-nitropyridine
| Property | Value | Source(s) |
| CAS Number | 2789-25-5 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C5H4ClN3O2 | [4][6][7][9][10] |
| Molecular Weight | 173.56 g/mol | [1][4][6][7][9][10] |
| Appearance | White to yellow powder or crystals | [5][6] |
| Melting Point | 179-181 °C[1] or 187 °C (decomposes)[5][6] | [1][5][6] |
| Purity | Typically >97.0% (GC) | [5][6][9] |
Spectroscopic Characterization
The structural integrity of 4-amino-2-chloro-3-nitropyridine is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H-NMR (DMSO-d6, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)[1]
-
¹³C-NMR (DMSO-d6, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45[1]
Synthesis and Purification: A Step-by-Step Protocol
The primary synthetic route to 4-amino-2-chloro-3-nitropyridine involves the regioselective nitration of 2-chloro-4-aminopyridine. This reaction is a classic example of electrophilic aromatic substitution on a substituted pyridine ring, where the directing effects of the existing substituents play a crucial role.
Diagram 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine
Caption: Use of 4-Amino-2-chloro-3-nitropyridine in FAS inhibitor synthesis.
Agrochemical Applications
In addition to its role in pharmaceuticals, 4-amino-2-chloro-3-nitropyridine is a precursor for the synthesis of herbicides and pesticides, contributing to the development of effective crop protection agents. [1][2]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-amino-2-chloro-3-nitropyridine.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][10] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [10] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [10] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][11][12][13]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [8][12][13]* Handling: Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [8][11][13]Do not eat, drink, or smoke when using this product. [12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [12][13]* First Aid:
-
If on skin: Wash with plenty of soap and water. [8][13] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][13] * If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [13] * If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. [11][12]
-
Conclusion
4-Amino-2-chloro-3-nitropyridine is a highly versatile and valuable chemical intermediate. Its well-defined synthesis and purification protocols, combined with its unique reactivity, make it an essential tool for chemists in both academic and industrial settings. The successful application of this building block in the development of a wide range of biologically active compounds, from potential antiviral and anticancer agents to agrochemicals, underscores its significance in contemporary chemical science. A thorough understanding of its properties and adherence to strict safety guidelines are paramount for its effective and safe utilization in the laboratory.
References
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubChem. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694. [Link]
- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine. [Link]
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PubMed. The Structures and Bioactivities of Fatty Acid Synthase Inhibitors. [Link]
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